molecular formula C17H20Cl2N2O B14008930 Acridine, 1,2,3,4-tetrahydro-5-chloro-9-morpholino-, hydrochloride CAS No. 73663-86-2

Acridine, 1,2,3,4-tetrahydro-5-chloro-9-morpholino-, hydrochloride

Cat. No.: B14008930
CAS No.: 73663-86-2
M. Wt: 339.3 g/mol
InChI Key: QFQBEWOZKBQRMB-UHFFFAOYSA-N
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Description

Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) is a chemical compound with the molecular formula C17H20Cl2N2O. It is a derivative of acridine, a class of compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) typically involves the following steps:

Chemical Reactions Analysis

Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are important intermediates in organic synthesis.

    Biology: This compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It has been studied for its potential use in the treatment of various diseases, including cancer, due to its ability to interact with DNA and inhibit the growth of cancer cells.

    Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) can be compared with other similar compounds, such as:

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Acriflavine: Another acridine derivative with antibacterial and antiviral properties.

    Proflavine: An acridine derivative used as an antiseptic and disinfectant.

The uniqueness of Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

CAS No.

73663-86-2

Molecular Formula

C17H20Cl2N2O

Molecular Weight

339.3 g/mol

IUPAC Name

4-(5-chloro-1,2,3,4-tetrahydroacridin-9-yl)morpholine;hydrochloride

InChI

InChI=1S/C17H19ClN2O.ClH/c18-14-6-3-5-13-16(14)19-15-7-2-1-4-12(15)17(13)20-8-10-21-11-9-20;/h3,5-6H,1-2,4,7-11H2;1H

InChI Key

QFQBEWOZKBQRMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC=C3Cl)C(=C2C1)N4CCOCC4.Cl

Origin of Product

United States

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